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Catestatin (cattle)

Cat. No.: B13397566
M. Wt: 2326.7 g/mol
InChI Key: VNFWSNGCDNCFNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Catestatin (cattle) is a useful research compound. Its molecular formula is C104H164N32O27S and its molecular weight is 2326.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality Catestatin (cattle) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Catestatin (cattle) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C104H164N32O27S B13397566 Catestatin (cattle)

Properties

Molecular Formula

C104H164N32O27S

Molecular Weight

2326.7 g/mol

IUPAC Name

2-[[5-amino-2-[[1-[2-[[1-[2-[[2-[[2-[[2-[[2-[2-[[2-[2-[[2-[[2-[[2-[[2-[[6-amino-2-[[2-[[2-[(2-amino-3-hydroxypropanoyl)amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoylamino]-5-carbamimidamidopentanoyl]amino]propanoylamino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C104H164N32O27S/c1-56(2)45-71(130-91(152)66(25-14-15-38-105)125-93(154)70(37-44-164-7)127-97(158)76(54-138)133-86(147)64(106)53-137)94(155)134-77(55-139)98(159)131-74(48-61-23-12-9-13-24-61)96(157)126-68(28-18-41-116-104(112)113)90(151)120-58(5)84(145)123-67(27-17-40-115-103(110)111)89(150)121-59(6)85(146)129-72(49-62-31-33-63(140)34-32-62)88(149)117-50-81(142)122-73(47-60-21-10-8-11-22-60)95(156)124-65(26-16-39-114-102(108)109)87(148)118-51-82(143)135-42-19-29-78(135)99(160)119-52-83(144)136-43-20-30-79(136)100(161)128-69(35-36-80(107)141)92(153)132-75(101(162)163)46-57(3)4/h8-13,21-24,31-34,56-59,64-79,137-140H,14-20,25-30,35-55,105-106H2,1-7H3,(H2,107,141)(H,117,149)(H,118,148)(H,119,160)(H,120,151)(H,121,150)(H,122,142)(H,123,145)(H,124,156)(H,125,154)(H,126,157)(H,127,158)(H,128,161)(H,129,146)(H,130,152)(H,131,159)(H,132,153)(H,133,147)(H,134,155)(H,162,163)(H4,108,109,114)(H4,110,111,115)(H4,112,113,116)

InChI Key

VNFWSNGCDNCFNT-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)NC(CO)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NCC(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)N4CCCC4C(=O)NCC(=O)N5CCCC5C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCSC)NC(=O)C(CO)NC(=O)C(CO)N

Origin of Product

United States

Overview and Foundational Aspects of Catestatin in Animal Biology

Historical Discovery and Initial Characterization of Bovine Catestatin (B549398)

The journey to identifying catestatin began with the discovery of its precursor, Chromogranin A (CgA). In 1967, the term "chromogranin A" was first used to name the main protein component isolated from soluble proteins in bovine chromaffin granules. researchgate.netviamedica.pl For a considerable time, the precise biological role of CgA was a subject of speculation, though it was known to be a major soluble protein within the secretory vesicles of endocrine and neuronal cells. nih.gov

A significant breakthrough occurred in 1988 when it was first reported that proteolytic products of CgA, derived from cultured bovine adrenal medullary chromaffin cells, could inhibit the release of catecholamines. researchgate.net However, the specific peptide responsible for this action remained unidentified for nearly another decade. nih.gov

The definitive discovery and characterization of bovine catestatin were achieved in 1997. researchgate.netnih.gov Researchers synthesized 15 different peptides that covered approximately 78% of the bovine CgA molecule's length. nih.gov These synthetic fragments were then tested for their effect on nicotine-stimulated catecholamine secretion. nih.govoup.com Of all the peptides tested, only one, corresponding to the amino acid sequence 344-364 of bovine CgA, demonstrated a potent inhibitory effect. researchgate.netnih.govoup.com This 21-amino acid fragment was subsequently named "catestatin" to reflect its function as a catecholamine release inhibitor. viamedica.plnih.govoup.com Initial studies in PC12 cells, a cell line derived from a pheochromocytoma of the rat adrenal medulla, established its inhibitory concentration (IC50) at approximately 200 nM. nih.gov This discovery pinpointed catestatin as a specific, biologically active domain within the larger CgA prohormone. nih.govnih.gov

Definition and Classification of Catestatin as a Bioactive Peptide

Catestatin is defined as a bioactive peptide fragment derived from the proteolytic cleavage of the precursor protein Chromogranin A (CgA). researchgate.netnih.gov Specifically, bovine catestatin is a 21-amino acid residue peptide corresponding to positions 344-364 of the bovine CgA sequence. nih.govnih.gov It is characterized as a cationic and hydrophobic peptide. researchgate.netbiologists.commedchemexpress.com

As a bioactive peptide, catestatin is classified based on its origin and function:

Neuroendocrine Peptide: It is generated from CgA, a protein abundant in the secretory granules of neuroendocrine cells, such as adrenal chromaffin cells, and is co-released with catecholamines. oup.comresearchgate.netbiologists.com

Pleiotropic Peptide: Subsequent research has established that catestatin's functions extend beyond its initial characterization, affecting multiple physiological systems. nih.govmedchemexpress.com It is involved in the regulation of the cardiovascular and immune systems, as well as metabolic homeostasis. researchgate.netresearchgate.net

Nicotinic Antagonist: A primary mechanism of its action is the non-competitive antagonism of neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.govresearchgate.netmedchemexpress.com This blockade inhibits the influx of ions like Na+ and Ca2+, which is a critical step in triggering catecholamine secretion. nih.gov

The proteolytic processing of CgA to yield catestatin can be carried out by several enzymes, including prohormone convertases, plasmin, and kallikrein, resulting in various active peptides. researchgate.netresearchgate.net Catestatin is just one of several bioactive fragments derived from CgA, which also include vasostatin, pancreastatin (B1591218), and chromacin. biologists.comresearchgate.net

Significance of Catestatin in the Neuroendocrine System of Bovine and Other Animals

Catestatin plays a crucial role as a modulator within the neuroendocrine system, primarily by acting as a physiological brake on the sympathetic nervous system. researchgate.netahajournals.org Its most significant function is the potent, non-competitive inhibition of catecholamine (e.g., adrenaline and noradrenaline) secretion from adrenal chromaffin cells and adrenergic neurons. nih.govnih.govresearchgate.net This action is initiated by stimuli such as nicotine (B1678760), which activates nicotinic acetylcholine receptors. nih.gov By inhibiting this pathway, catestatin functions as an autocrine/paracrine negative feedback modulator; the peptide is co-released with catecholamines and then acts locally to suppress further release. nih.gov

The significance of catestatin extends to a variety of physiological processes across different animal species:

Cardiovascular Regulation: By inhibiting the release of catecholamines, which are potent vasoconstrictors and cardiac stimulants, catestatin has an anti-hypertensive effect. nih.govbiologists.com It also acts directly on the heart, modulating its contractility and relaxation. nih.govbiologists.com This suggests catestatin helps protect the heart from excessive stimulation by the sympathetic nervous system. biologists.com

Baroreflex Sensitivity: Catestatin has been shown to enhance the sensitivity of the baroreflex, a key mechanism for the short-term regulation of blood pressure. nih.govresearchgate.net

Innate Immunity and Inflammation: Catestatin is recognized as a neuroendocrine antimicrobial peptide. oup.combiorxiv.org It exhibits direct antimicrobial activity against various pathogens and plays an immunomodulatory role. oup.comnih.govbiorxiv.org For instance, it can stimulate the release of histamine (B1213489) from mast cells, which is involved in inflammatory responses and vasodilation. researchgate.netnih.gov

Metabolic Homeostasis: Emerging research indicates that catestatin is involved in regulating hepatic and plasma lipids, improving insulin (B600854) sensitivity, and reducing obesity in animal models. researchgate.net

The amino acid sequence of catestatin is highly conserved across a wide range of vertebrate species, indicating its fundamental physiological importance throughout evolution. oup.combiologists.com This conservation allows bovine catestatin to be used in studies involving other species, such as fish and rats, where it has been shown to exert similar cardiotropic and neuroendocrine effects. biologists.com

Interactive Data Tables

Table 1: Key Properties of Bovine Catestatin

Property Description Source
Origin Proteolytic fragment of Chromogranin A (CgA) researchgate.netnih.gov
Amino Acid Sequence RSMRLSFRARGYGFRGPGLQL nih.govmedchemexpress.com
Length 21 amino acids (bovine CgA344-364) nih.govmedchemexpress.com
Chemical Nature Cationic, Hydrophobic researchgate.netbiologists.commedchemexpress.com
Primary Function Inhibition of catecholamine secretion nih.govresearchgate.net

| Mechanism | Non-competitive nicotinic antagonist | nih.govresearchgate.netmedchemexpress.com |

Table 2: Comparative Catestatin Sequences

Species Corresponding CgA Region Amino Acid Sequence Source
Bovine CgA344-364 RSMRLSFRARGYGFRGPGLQL nih.govnih.gov
Human CgA352-372 SSMKLSFRARAYGFRGPGPQL nih.govmedchemexpress.com

| Rat | CgA367-387 | (Sequence not provided in sources) | researchgate.net |

Molecular Architecture and Proteolytic Processing of Bovine Chromogranin a to Catestatin

Chromogranin A (CHGA) as the Precursor Protein

Chromogranin A (CgA), a member of the granin family of neuroendocrine secretory proteins, serves as the prohormone for the biologically active peptide, catestatin (B549398). wikipedia.orgnih.gov CgA is an acidic glycoprotein, with a molecular weight of approximately 49 kDa in humans, and is prominently found within the secretory granules of neuroendocrine cells, including the chromaffin cells of the adrenal medulla. nih.govfrontiersin.org Within these granules, CgA is co-stored and co-released with catecholamines. nih.govoup.com The protein plays a crucial role in the biogenesis of these secretory vesicles. wikipedia.orgoup.com

The structure of CgA is characterized by a high number of acidic residues and multiple dibasic sites, which are potential cleavage points for various proteases. frontiersin.orgiiarjournals.org This inherent characteristic as an intrinsically disordered protein allows it to be processed into several smaller, functionally diverse peptides, including vasostatin, pancreastatin (B1591218), and catestatin. wikipedia.orgresearchgate.netabbexa.com

Endogenous Proteolytic Processing of CHGA to Yield Catestatin

The generation of catestatin from its precursor, Chromogranin A (CgA), is a result of specific proteolytic processing that occurs both within the secretory granules (intracellularly) and potentially outside the cell (extracellularly). frontiersin.orgphysiology.org The process involves the cleavage of CgA at specific dibasic amino acid residue sites. frontiersin.orgiiarjournals.org

Initial evidence for the endogenous production of catestatin arose from the observation that low molecular weight peptides from chromaffin vesicles, recognized by an anti-catestatin antibody, could inhibit catecholamine secretion. nih.gov Further analysis of size-fractionated chromaffin granules confirmed the extensive processing of CgA to yield catestatin. nih.gov The primary form of catestatin identified in bovine chromaffin granules through mass spectrometry was bovine CgA₃₃₂₋₃₆₄. nih.gov This fragment is flanked by dibasic sites, indicating a precise enzymatic cleavage process. nih.gov

Identification of Specific Processing Enzymes (e.g., Prohormone Convertases, Serine Proteases)

The conversion of Chromogranin A (CgA) into catestatin is facilitated by a number of proteolytic enzymes that recognize and cleave at specific dibasic sites within the precursor protein. frontiersin.orgresearchgate.net These enzymes include both intra-granular and extra-cellular proteases.

Prohormone Convertases (PCs): These are a family of serine proteases known to be involved in the processing of prohormones. Prohormone convertases 1 (PC1) and PC2 have been identified as key enzymes in the cleavage of CgA. researchgate.netfrontiersin.org

Serine Proteases:

Plasmin: This enzyme, primarily known for its role in fibrinolysis, has been shown to cleave CgA in vitro, producing a catestatin fragment. frontiersin.orgnih.gov

Thrombin: Another serine protease involved in the blood coagulation cascade, thrombin can also process CgA. researchgate.netfrontiersin.org

Kallikrein: This serine protease is also implicated in the proteolytic processing of CgA. researchgate.netfrontiersin.org

Cysteine Proteases:

Cathepsin L (CTSL): This cysteine protease has been identified as a novel enzyme involved in the processing of neuropeptides. nih.govresearchgate.net Studies have shown that CTSL colocalizes with CgA in the secretory vesicles of chromaffin cells and can cleave CgA both in vitro and in cella to generate active catestatin-region peptides, such as CgA₃₆₀₋₃₇₃. nih.govnih.gov

The following table summarizes the key enzymes involved in the proteolytic processing of CgA to catestatin.

Enzyme FamilySpecific EnzymeRole in Catestatin Processing
Prohormone ConvertasesPC1, PC2Cleavage of CgA at dibasic sites. researchgate.netfrontiersin.org
Serine ProteasesPlasminIn vitro cleavage of CgA to a catestatin fragment. frontiersin.orgnih.gov
ThrombinProteolytic processing of CgA. researchgate.netfrontiersin.org
KallikreinImplicated in CgA processing. researchgate.netfrontiersin.org
Cysteine ProteasesCathepsin L (CTSL)Cleavage of CgA to generate active catestatin-region peptides. nih.govnih.govresearchgate.net

Structural Elucidation and Active Domains of Bovine Catestatin

Determination of Primary Amino Acid Sequence and Variants

The primary structure of bovine catestatin corresponds to the amino acid sequence of bovine Chromogranin A (CgA) from residue 344 to 364. nih.goviiarjournals.org The full 21-amino acid sequence is RSMRLSFRARGYGFRGPGLQL. oup.comtocris.com

A shorter, 15-amino acid N-terminal fragment, known as cateslytin (bovine CgA₃₄₄₋₃₅₈), has been identified as the active core of catestatin. researchgate.netfrontiersin.org This fragment, with the sequence RSMRLSFRARGYGFR, is sufficient to inhibit nicotinic cholinergic-stimulated catecholamine secretion. rsc.org

The sequence of catestatin is highly conserved across various mammalian species. d-nb.info While the bovine sequence is well-established, variants have been identified in the human catestatin sequence (hCgA₃₅₂₋₃₇₂), including Gly364Ser and Pro370Leu. ahajournals.orgmdpi.com These natural variants exhibit altered biological activity. ahajournals.orggoogle.com

The table below shows the primary amino acid sequence of bovine catestatin and its active core, cateslytin.

PeptideAmino Acid SequenceLength
Bovine Catestatin (bCgA₃₄₄₋₃₆₄)RSMRLSFRARGYGFRGPGLQL21 amino acids
Cateslytin (bCgA₃₄₄₋₃₅₈)RSMRLSFRARGYGFR15 amino acids

Characterization of Secondary and Tertiary Structural Motifs Contributing to Function

The functional activity of bovine catestatin is intrinsically linked to its secondary and tertiary structure. While initially unstructured in solution, catestatin adopts a defined conformation upon interaction with biological membranes. nih.gov

Homology modeling and molecular dynamics simulations have revealed that bovine catestatin (bCgA₃₄₂₋₃₇₀) can form a β-strand-loop-β-strand structure. mdpi.comnih.gov This structure is stabilized by hydrophobic interactions between the two β-strands. nih.gov In contrast, studies on the shorter cateslytin fragment (bCgA₃₄₄₋₃₅₈) indicate that it forms an antiparallel β-sheet structure and aggregates at the surface of negatively charged bacterial membranes. nih.gov

For human catestatin, molecular dynamics simulations suggest that residues R₁₀, A₁₁, and Y₁₂ contribute to a 3₁₀ helix, while residues F₇, R₈, A₉, F₁₄, R₁₅, G₁₆, P₁₇, and G₁₈ form an antiparallel β-sheet. nih.govmdpi.com The cationic and hydrophobic residues within the primary sequence are crucial for these structural arrangements and for the peptide's interaction with membranes. rsc.orgnih.gov The loop region of the structure contains positively charged arginine residues, creating a significant charge asymmetry in the molecule. nih.gov

Identification of Critical Amino Acid Residues for Functional Activity

Site-directed mutagenesis and peptide truncation studies have been instrumental in identifying the specific amino acid residues within bovine catestatin that are critical for its biological function, particularly its ability to inhibit catecholamine release.

The N-terminal 15-amino acid fragment, cateslytin (bCgA₃₄₄₋₃₅₈), constitutes the fully active core of the peptide. oup.com Further studies have pinpointed several key residues within this core domain.

Arginine residues have been shown to be particularly crucial. Selective substitution of arginine (R) with alanine (B10760859) (A) at positions 351, 353, and 358 significantly diminishes the inhibitory activity of catestatin. nih.gov This highlights the importance of the positive charges contributed by these residues for the peptide's function. nih.govnih.gov

Further detailed analysis revealed that substitutions of the following amino acids with alanine led to a profound suppression of nicotine-evoked catecholamine secretion compared to the wild-type peptide:

L³⁴⁸A: ~9.6-fold decrease in potency

F³⁵⁰A: ~12-fold decrease in potency

R³⁵¹A: ~15.7-fold decrease in potency

R³⁵³A: ~17.8-fold decrease in potency

R³⁵⁸A: ~20.7-fold decrease in potency nih.gov

These findings underscore the importance of both hydrophobic (Leucine, Phenylalanine) and cationic (Arginine) residues within the active core of bovine catestatin for its potent biological activity. nih.gov

The table below summarizes the key amino acid residues and their importance for the functional activity of bovine catestatin.

Residue Position (in bCgA)Amino AcidFunctional Importance
348Leucine (L)Crucial for inhibitory activity; substitution with Alanine significantly reduces potency. nih.gov
350Phenylalanine (F)Important for inhibitory activity; substitution with Alanine significantly reduces potency. nih.gov
351Arginine (R)Critical for inhibitory activity; substitution with Alanine significantly reduces potency. nih.gov
353Arginine (R)Critical for inhibitory activity; substitution with Alanine significantly reduces potency. nih.gov
358Arginine (R)Critical for inhibitory activity; substitution with Alanine significantly reduces potency. nih.gov

Cellular and Anatomical Distribution of Catestatin in Animal Systems

Intracellular Localization within Secretory Granules of Neuroendocrine Cells

The primary site for the synthesis and storage of Catestatin's precursor, CgA, is within the dense-core secretory granules of neuroendocrine cells. biologists.com These granules are particularly abundant in the chromaffin cells of the adrenal medulla. nih.govfrontiersin.org Inside these vesicles, CgA is co-stored with hormones and neurotransmitters, most notably catecholamines. oup.comoup.com The acidic and calcium-binding nature of CgA facilitates the packaging and stabilization of these molecules within the granules. frontiersin.org

The proteolytic processing of CgA into Catestatin (B549398) is a critical step in its activation. This cleavage can be initiated intracellularly by enzymes such as the cysteine protease Cathepsin L, which has been found to colocalize with CgA within the chromaffin granules. oup.comresearchgate.net This intragranular processing ensures that active Catestatin can be released alongside catecholamines upon cellular stimulation, positioning it to immediately modulate the secretory process. nih.gov

ComponentLocationRole in Catestatin Localization
Chromogranin A (CgA) Dense-core secretory granules of neuroendocrine cellsPrecursor protein from which Catestatin is cleaved. frontiersin.orgbiologists.com
Secretory Granules Cytoplasm of neuroendocrine cells (e.g., adrenal chromaffin cells)Primary storage site for CgA and co-packaged molecules like catecholamines. nih.govoup.com
Cathepsin L Colocalized with CgA in secretory granulesAn endopeptidase involved in the intracellular proteolytic cleavage of CgA to generate Catestatin. oup.comresearchgate.net

Extracellular Presence and Clearance in Animal Tissues and Fluids

Upon stimulation of neuroendocrine cells, the contents of the secretory granules, including CgA and pre-processed Catestatin, are released into the extracellular space and circulation via exocytosis. frontiersin.orgmdpi.com CgA can also be processed extracellularly by proteases like plasmin, further contributing to the pool of circulating Catestatin. nih.govscienceopen.com

Once in the bloodstream, Catestatin is detectable in plasma. frontiersin.org Studies in healthy subjects have reported physiological plasma concentrations of Catestatin ranging from 0.03 to 1.5 nM. frontiersin.org The concentration of circulating CgA peptides, including Catestatin, can vary, which may reflect different rates of proteolytic processing from CgA or varying rates of clearance from the circulation. frontiersin.org This extracellular presence allows Catestatin to act in an endocrine or paracrine fashion on distant target cells and tissues. oup.comresearchgate.net

Tissue-Specific Expression and Distribution across Diverse Animal Organ Systems

Beyond its origins in the adrenal medulla, Catestatin and its precursor CgA are distributed throughout a wide array of organ systems, underscoring the peptide's diverse physiological functions. frontiersin.org

The sympathoadrenal system, comprising the adrenal medulla and the sympathetic nervous system, is the most prominent source of CgA and Catestatin. oup.comnih.gov It is ubiquitously distributed in the secretory vesicles of chromaffin cells and postganglionic adrenergic neurons. nih.gov In this system, Catestatin functions as a potent autocrine and paracrine inhibitor of catecholamine release. nih.gov By acting as a non-competitive antagonist at nicotinic acetylcholine (B1216132) receptors on chromaffin and neuronal cells, it creates a negative feedback loop that tempers sympathetic outflow. oup.comoup.com Its presence is also noted in various central and peripheral neurons. biologists.comfrontiersin.org

Catestatin and its precursor are significantly expressed within the cardiovascular system. CgA has been detected in myocardial and endothelial cells. frontiersin.orgfrontiersin.org The heart itself is capable of producing Catestatin, as CgA can be processed by extracellular proteases located on the cardiomyocyte cell membrane and within the extracellular matrix. frontiersin.orgscielo.br This local production allows Catestatin to directly influence cardiac performance by modulating contractility (inotropy) and relaxation (lusitropy), and to regulate coronary tone. plos.org Furthermore, it plays a role in preserving endothelial function, partly by stimulating the synthesis of nitric oxide in endothelial cells. scielo.brmdpi.commdpi.com

Cardiovascular TissuePresence of Catestatin/CgAKey Function
Myocardium Expressed in cardiomyocytes; CgA is processed locally. frontiersin.orgplos.orgModulates cardiac contractility and relaxation. plos.orgmdpi.com
Endothelium Detected in endothelial cells. frontiersin.orgfrontiersin.orgStimulates nitric oxide (NO) synthesis, contributing to vasodilation and endothelial health. scielo.brahajournals.org

The distribution of Catestatin extends to key cells of the innate immune system, where it acts as an immunomodulatory peptide. frontiersin.orgscienceopen.comresearchgate.net

Mast Cells: Catestatin is a potent stimulator of histamine (B1213489) release from peritoneal and pleural mast cells. oup.comresearchgate.net This action is mediated through a receptor-independent mechanism involving G-proteins. oup.com It also induces mast cell migration and the production of various pro-inflammatory cytokines and chemokines. nih.gov

Neutrophils: These polymorphonuclear leukocytes are a source of Catestatin and are also activated by it, contributing to innate immune responses. oup.comfrontiersin.orgresearchgate.net Interestingly, while Catestatin can be chemotactic itself, it has also been shown to block the migration of neutrophils toward specific inflammatory chemokines. oup.com

Macrophages: CgA is found in macrophages, and Catestatin can influence their function significantly. frontiersin.org It has been shown to shift macrophage differentiation from a pro-inflammatory to an anti-inflammatory phenotype and to reduce the infiltration of these immune cells into affected tissues during inflammation. frontiersin.orgresearchgate.net

Outside of the sympathoadrenal system, a major source of CgA, and by extension Catestatin, is the enterochromaffin (EC) cells of the gastrointestinal tract. oup.comfrontiersin.org These neuroendocrine cells are dispersed throughout the intestinal epithelium and secrete CgA into the lamina propria and circulation. nih.govfrontiersin.org The CgA and its derived peptides, including Catestatin, play a significant role in regulating intestinal mucosal immunity. nih.gov Altered levels of CgA from EC cells are associated with inflammatory conditions of the gut, such as inflammatory bowel disease (IBD). nih.govfrontiersin.org

Integumentary System (e.g., Keratinocytes)

The integumentary system, particularly the epidermis, serves as a primary barrier against external pathogens. Research has identified the neuroendocrine peptide Catestatin (Cst), a fragment of Chromogranin A (CgA), as a component of the skin's defense system. nih.govnih.gov In cattle, Catestatin corresponds to the amino acid sequence 344-364 of Chromogranin A (bCgA₃₄₄₋₃₆₄). nih.govnih.gov

Studies have demonstrated that Chromogranin A is expressed by keratinocytes, the primary cell type in the epidermis. nih.govfrontiersin.org Within the skin, CgA undergoes proteolytic processing to generate Catestatin, enabling its function as an antimicrobial peptide (AMP). nih.govnih.govnih.gov This localization within keratinocytes places Catestatin at a strategic site to contribute to the innate immune response against microbial invasion. nih.gov

The expression of Catestatin in the skin is not static; it is upregulated in response to injury and infection. nih.govnih.govbiorxiv.org This induction suggests a dynamic role for Catestatin in cutaneous host defense, providing enhanced protection when the skin barrier is compromised. nih.gov Beyond its direct antimicrobial actions, Catestatin has been shown to influence keratinocyte behavior by promoting their migration and proliferation. meral.edu.mmresearchgate.net This activity suggests a role in the wound healing process, aiding in the closure of cutaneous wounds. meral.edu.mm The mechanism for this involves the activation of several signaling pathways, including G-proteins and phospholipase C. meral.edu.mmresearchgate.net

The presence and function of Catestatin establish a direct link between the neuroendocrine system and the cutaneous immune system, highlighting that neuroendocrine peptides are integral to the skin's antimicrobial barrier. nih.govnih.gov

Table 1: Research Findings on Catestatin in the Integumentary System

Research FindingOrganism/ModelKey OutcomeReference(s)
Expression of Chromogranin A (CgA)Human KeratinocytesKeratinocytes express the precursor protein CgA. nih.govfrontiersin.org
Processing of CgA to CatestatinHuman SkinCgA is proteolytically cleaved in the skin to form active Catestatin. nih.govnih.gov
Upregulation upon InjuryMurine SkinCatestatin expression increases in the epidermis and dermis following injury and infection. nih.govnih.govbiorxiv.org
Antimicrobial ActivityIn vitroCatestatin shows antimicrobial effects against various skin pathogens, including bacteria and fungi. nih.govnih.govoup.com
Induction of Keratinocyte MigrationHuman Keratinocytes (in vitro)Catestatin peptides stimulate keratinocyte migration, suggesting a role in wound healing. meral.edu.mmresearchgate.netresearchgate.net
Induction of Keratinocyte ProliferationHuman Keratinocytes (in vitro)Catestatin peptides enhance keratinocyte proliferation. meral.edu.mmresearchgate.net

Physiological Roles and Functional Mechanisms of Catestatin in Animal Models

Regulation of Catecholamine Secretion and Sympathetic Outflow

Catestatin (B549398) is a key regulator of the sympathetic nervous system, primarily by inhibiting the release of catecholamines from chromaffin cells of the adrenal medulla and noradrenergic neurons. nih.govfrontiersin.org This inhibitory action is central to its role in modulating the body's stress response and maintaining cardiovascular homeostasis.

Non-Competitive Antagonism of Neuronal Nicotinic Acetylcholine (B1216132) Receptors (nAChRs)

The primary mechanism by which catestatin inhibits catecholamine secretion is through its interaction with neuronal nicotinic acetylcholine receptors (nAChRs). oup.combiologists.com Studies have demonstrated that catestatin acts as a non-competitive antagonist of these receptors. oup.comnih.gov This means that increasing the concentration of the agonist, such as acetylcholine or nicotine (B1678760), cannot overcome the inhibitory effect of catestatin. oup.com This non-competitive antagonism is a key feature that distinguishes its action from competitive antagonists. nih.gov

Electrophysiological studies using voltage-clamped oocytes expressing different nAChR subunits have shown that catestatin potently blocks various subtypes of these receptors. nih.govjneurosci.org The blockade is reversible, voltage-dependent, and use-dependent, which is consistent with an open-channel blockade mechanism. nih.gov This suggests that catestatin binds to a site on the nAChR that is distinct from the agonist binding site, thereby preventing the conformational changes necessary for ion channel opening and subsequent signaling.

Modulation of Nicotinic Cationic Channel Function (Na+ and Ca2+ Translocation)

The binding of an agonist to nAChRs triggers the influx of cations, primarily sodium (Na+) and to a lesser extent calcium (Ca2+), leading to membrane depolarization. oup.com This depolarization, in turn, activates voltage-gated calcium channels, resulting in a significant influx of Ca2+ that is the ultimate trigger for the exocytosis of catecholamine-containing vesicles. oup.com

Catestatin effectively disrupts this signaling cascade by blocking the initial influx of Na+ through the nAChR channel. oup.combiologists.com Studies have shown that both bovine and human catestatin inhibit nicotine-stimulated 22Na+ uptake into PC12 cells in a dose-dependent manner. oup.com Furthermore, bovine catestatin has been found to completely abolish nicotine-evoked 45Ca2+ uptake into these cells. oup.com By preventing the initial cation influx, catestatin prevents the membrane depolarization necessary to activate voltage-gated calcium channels, thereby inhibiting the subsequent rise in intracellular Ca2+ concentration and catecholamine release. oup.comnih.gov

Inhibition of Co-Transmitter Release from Chromaffin Cells

Chromaffin granules contain not only catecholamines but also a variety of other signaling molecules, including ATP, neuropeptide Y (NPY), and the precursor protein chromogranin A itself. frontiersin.orgnih.gov These co-transmitters are released along with catecholamines upon stimulation. Research has shown that catestatin inhibits the nicotinic-cholinergic co-release of this entire cocktail of transmitters from chromaffin granules. nih.gov This broad inhibitory action underscores its role as a comprehensive regulator of sympathoadrenal output. nih.gov Notably, among the co-transmitters, catestatin and NPY are the primary inhibitors of nicotinic-stimulated catecholamine release, with catestatin being significantly more potent. nih.gov

Cardiovascular System Modulation

Direct Effects on Myocardial Contractility (Inotropism) and Relaxation (Lusitropism)

Catestatin has been shown to have direct effects on the heart muscle, influencing both its force of contraction (inotropism) and its rate of relaxation (lusitropism). nih.govoup.com In isolated rat hearts, wild-type catestatin has been observed to decrease left ventricular pressure and both the positive and negative maximal rates of pressure change, indicating a negative inotropic and lusitropic effect. nih.govoup.com

The mechanisms underlying these cardiac effects are complex and appear to involve multiple signaling pathways. One proposed mechanism involves the stimulation of nitric oxide (NO) synthesis in cardiomyocytes. frontiersin.orgmdpi.com This NO can then act through various pathways to reduce intracellular Ca2+ availability, leading to decreased contractility and enhanced relaxation. nih.govfrontiersin.org

Interestingly, the effects of catestatin on myocardial contractility can be biphasic. nih.gov At higher concentrations, it can induce a transient positive inotropic effect, which is thought to be mediated by histamine (B1213489) release from mast cells. frontiersin.orgnih.gov This is then followed by a more sustained negative inotropic, anti-adrenergic effect. frontiersin.org This highlights the multifaceted nature of catestatin's cardiac actions.

ParameterEffect of Wild-Type CatestatinProposed Mechanism
Myocardial Contractility (Inotropism) NegativeInhibition of β-adrenergic stimulation, NO-dependent pathways
Myocardial Relaxation (Lusitropism) NegativeInhibition of β-adrenergic stimulation, NO-dependent pathways

Table 1: Summary of the direct effects of wild-type catestatin on myocardial function based on in vitro and ex vivo animal models.

Vasoregulatory Actions and Impact on Blood Pressure in Vivo

Catestatin demonstrates notable vasoregulatory effects, primarily contributing to a reduction in blood pressure. researchgate.netpsu.edu In vivo studies in rats have shown that catestatin can diminish blood pressure responses following the activation of sympathetic outflow. psu.edu This hypotensive action is attributed to a dual mechanism: the direct inhibition of catecholamine release from the sympathoadrenal system and the indirect stimulation of histamine release from mast cells, a potent vasodilator. psu.eduresearchgate.net

The peptide's influence extends to blunting the pressor response to neuropeptide Y (NPY), which is involved in the prolonged phase of blood pressure increase after sympathetic stimulation. oup.com Even after adrenergic blockade, catestatin was found to significantly reduce this prolonged pressor response, a phenomenon linked to a 21-fold increase in circulating histamine. psu.edu The vasodilatory effect of catestatin was mimicked by exogenous histamine and largely blocked by a histamine H1 receptor antagonist, confirming the crucial role of histamine in this process. psu.edu Furthermore, research on chromogranin A knockout mice, which lack endogenous catestatin, revealed severe hypertension. nih.govahajournals.org This condition could be rescued by the administration of exogenous catestatin, underscoring the peptide's vital role in blood pressure regulation. nih.govcore.ac.uk

Influence on Baroreflex Sensitivity and Autonomic Cardiac Control

Catestatin also modulates autonomic cardiac control by enhancing baroreflex sensitivity (BRS). nih.govresearchgate.net The baroreflex is a critical mechanism for the short-term regulation of blood pressure. Studies have shown that diminished BRS is a characteristic of hypertension. nih.gov In chromogranin A knockout mice, which exhibit dampened BRS, replacement with catestatin successfully rescued this deficit. nih.gov

The mechanism of action involves the central nervous system, specifically the nucleus of the tractus solitarius in the brain stem, a key region for baroreceptor control. researchgate.netoup.com By acting on central nicotinic-cholinergic synapses in this area, catestatin enhances baroreceptor activity, leading to increased parasympathetic activity and decreased sympathetic activity. researchgate.netoup.com This shift in autonomic balance contributes to its blood pressure-lowering and heart rate-modulating effects. oup.com Some studies in rats have shown that intrathecal administration of catestatin alone did not significantly alter the sympathetic baroreflex; however, when administered prior to PACAP-38 (a neuropeptide), it significantly increased barosensitivity. physiology.orgphysiology.org

Modulation of Angiogenesis

Angiogenesis, the formation of new blood vessels, is another process influenced by catestatin. ahajournals.orggoogle.com Interestingly, catestatin has been identified as a pro-angiogenic factor. frontiersin.orgfrontiersin.org It has been shown to induce the migration and proliferation of endothelial cells in vitro and to stimulate angiogenesis in vivo in models such as the mouse cornea neovascularization assay and the hindlimb ischemia model. ahajournals.orggoogle.com

The pro-angiogenic effects of catestatin appear to be mediated by basic fibroblast growth factor (bFGF). ahajournals.org Research indicates that catestatin stimulates the release of bFGF from endothelial cells and activates FGF receptor-1. ahajournals.org The angiogenic actions of catestatin were inhibited by a neutralizing bFGF antibody, confirming the dependency of its effects on this growth factor. ahajournals.org This pro-angiogenic activity of catestatin is in contrast to another CgA-derived peptide, vasostatin, which has anti-angiogenic properties. nih.gov

Immune System Engagement and Antimicrobial Functions

Beyond its cardiovascular roles, catestatin is an active participant in the innate immune system, exhibiting both direct antimicrobial properties and immunomodulatory functions. oup.comfrontiersin.org

Direct Antimicrobial Properties against Bacterial and Fungal Animal Pathogens

Bovine catestatin and its active core, cateslytin (bovine CgA344-358), have demonstrated a broad spectrum of antimicrobial activity. mdpi.comnih.gov They are effective against various Gram-positive and Gram-negative bacteria, as well as several fungal pathogens. uniprot.orgnih.gov Studies have shown that the N-terminal domain of bovine catestatin can inhibit the growth of bacteria and fungi. nih.govfrontiersin.org Specifically, bovine catestatin has displayed antibacterial activity against M. luteus and B. megaterium (Gram-positive), and E. coli (Gram-negative), and antifungal activity against a range of filamentous fungi and Candida species. uniprot.org The mechanism of action is believed to involve the lysis of microbial membranes. frontiersin.orgnih.gov Cateslytin has been noted for its resistance to degradation by bacterial proteases, a significant advantage for its antimicrobial efficacy. nih.govnih.gov

Table 1: Antimicrobial Spectrum of Bovine Catestatin and Cateslytin

Pathogen TypeSpeciesReference
Gram-positive bacteriaMicrococcus luteus, Bacillus megaterium uniprot.org
Gram-negative bacteriaEscherichia coli uniprot.org
Fungi/YeastAspergillus fumigatus, Nectria haematococca, Fusarium culmorum, Fusarium oxysporum, Trichophyton mentagrophytes, Candida albicans, Candida tropicalis, Candida glabrata, Candida neoformans mdpi.comuniprot.org

Interactions with Innate Immune Cells (e.g., Mast Cells, Neutrophils)

Catestatin actively engages with key cells of the innate immune system, particularly mast cells and neutrophils. frontiersin.org It is a potent stimulator of histamine release from mast cells, an effect mediated through heterotrimeric G-proteins in a receptor-independent manner. oup.comnih.gov The core active domain of bovine catestatin (CgA344-358) has been shown to cause a concentration-dependent release of histamine from rat peritoneal and pleural mast cells. oup.comnih.gov In fact, its potency in this regard was found to be higher than that of the wasp venom peptide mastoparan. oup.comnih.gov

Catestatin can also penetrate neutrophils and trigger their activation. nih.gov This interaction with neutrophils is part of its broader immunomodulatory function, contributing to the innate immune response to infections. frontiersin.orgnih.gov

Induction of Chemokine and Cytokine Production from Immune Cells

Catestatin can modulate the production of chemokines and cytokines by immune cells. frontiersin.orgbiorxiv.org In human mast cells, catestatin has been shown to induce the production of pro-inflammatory cytokines and chemokines such as Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF), Monocyte Chemoattractant Protein-1 (MCP-1/CCL2), Macrophage Inflammatory Protein-1α (MIP-1α/CCL3), and Macrophage Inflammatory Protein-1β (MIP-1β/CCL4). oup.comfrontiersin.org This induction is thought to occur via a mechanism involving G-proteins, phospholipase C, and the mitogen-activated protein kinase/extracellular signal-regulated kinase (MAPK/ERK) pathway. frontiersin.org

However, in other contexts, such as with dermal macrophages, bovine catestatin has been observed to cause a significant decrease in the release of the pro-inflammatory cytokine IL-8, while not affecting the production of IL-6, IL-10, and TNF-α. nih.gov This suggests that the immunomodulatory effects of catestatin can be cell-type specific and context-dependent. nih.govfrontiersin.org

Contribution to Host Defense Mechanisms in Animal Models

Catestatin (CST), a peptide derived from chromogranin A (CgA), plays a multifaceted role in the innate immune system, demonstrating both direct antimicrobial properties and immunomodulatory functions in various animal models.

Direct Antimicrobial Activity: In vitro studies have established the broad-spectrum antimicrobial activity of catestatin against a range of pathogens. It has been shown to be effective against Gram-positive and Gram-negative bacteria, as well as various fungi and yeasts. nih.govmdpi.com For instance, bovine catestatin has demonstrated antimicrobial effects against Staphylococcus aureus. nih.gov The mechanism of action is believed to involve the disruption of microbial cell membranes, a characteristic feature of many antimicrobial peptides. nih.gov The N-terminal 15-amino acid fragment of bovine catestatin, known as cateslytin, is considered the active core responsible for this antimicrobial activity. nih.gov

Immunomodulatory Effects: Beyond its direct microbicidal actions, catestatin significantly modulates the host's immune response. In murine models of colitis, catestatin has been shown to reduce inflammation by decreasing the infiltration of immune cells into the affected colon tissue. nih.govresearchgate.net It can influence macrophage polarization, shifting them from a pro-inflammatory (M1) to an anti-inflammatory (M2) phenotype. nih.govresearchgate.netfrontiersin.org This is evidenced by the decreased production of pro-inflammatory cytokines such as Interleukin-6 (IL-6), Interleukin-1β (IL-1β), and Tumor Necrosis Factor-alpha (TNF-α), and an increased expression of anti-inflammatory markers like Interleukin-10 (IL-10). nih.govfrontiersin.org

In models of skin injury and infection in mice, catestatin is upregulated and contributes to host defense. nih.gov Mice lacking CgA, and therefore catestatin, are more susceptible to infections by pathogens like Methicillin-resistant Staphylococcus aureus (MRSA) and Streptococcus pyogenes. nih.gov Topical application of catestatin on MRSA-infected wounds in mice has been found to reduce the bacterial load. nih.govnih.gov This effect is partly mediated through the activation of mast cells, leading to the enhanced production of other antimicrobial peptides. nih.govnih.gov

Furthermore, catestatin influences the gut microbiota. Intrarectal administration of catestatin in mice led to a shift in the gut microbial composition, notably decreasing the Firmicutes to Bacteroidetes ratio. nih.govfrontiersin.orgcore.ac.uk This suggests a role for catestatin in maintaining gut homeostasis by modulating the resident bacterial communities. core.ac.uk

Metabolic Homeostasis Regulation

Catestatin has emerged as a significant regulator of metabolic processes, influencing glucose and lipid metabolism, and mitigating cellular stress responses in animal models.

Catestatin has demonstrated beneficial effects on glucose homeostasis and insulin (B600854) sensitivity. In diet-induced obese (DIO) mice, treatment with catestatin has been shown to improve hepatic insulin sensitivity. nih.gov It achieves this by suppressing hepatic glucose production and enhancing insulin signaling pathways. frontiersin.org Specifically, catestatin promotes the phosphorylation of key signaling molecules like Akt, which is a central node in the insulin signaling cascade. nih.govfrontiersin.org

In isolated adult rat cardiomyocytes, catestatin was found to stimulate glucose uptake. nih.gov This effect was comparable to that of insulin and was mediated by the translocation of the glucose transporter GLUT4 to the plasma membrane. nih.gov The underlying mechanism involves the activation of the PI3K/Akt signaling pathway, as the effects were blocked by a PI3K inhibitor. nih.gov

The table below summarizes the effects of catestatin on glucose metabolism in animal models.

Model SystemKey FindingsReference(s)
Diet-induced obese (DIO) miceImproved hepatic insulin sensitivity, suppressed hepatic glucose production, enhanced Akt phosphorylation. nih.govfrontiersin.org
Adult rat cardiomyocytesStimulated glucose uptake, promoted GLUT4 translocation to the plasma membrane via the PI3K/Akt pathway. nih.gov

Catestatin plays a crucial role in regulating lipid metabolism and the biology of adipose tissue. In chromogranin A knockout (Chga-KO) mice, which exhibit increased adiposity, administration of catestatin led to a reduction in fat depot size. nih.govcore.ac.ukfrontiersin.org This was associated with increased lipolysis and fatty acid oxidation. nih.gov

The mechanism of action involves the modulation of adrenergic signaling in adipocytes. Catestatin inhibits α-adrenergic receptor signaling, which in turn promotes lipolysis. nih.govfrontiersin.org It also enhances leptin signaling, improving leptin sensitivity in both Chga-KO and diet-induced obese mice. nih.gov

In the liver of Chga-KO mice, catestatin treatment promoted the uptake of fatty acids for oxidation by upregulating the expression of genes involved in this process, such as Cpt1α, Pparα, and Acox. nih.govcore.ac.uk This suggests that catestatin facilitates the flux of lipids from adipose tissue to the liver for energy utilization. core.ac.ukfrontiersin.org

The following table details the research findings on catestatin's influence on lipid metabolism.

Animal ModelKey Research FindingsReference(s)
Chromogranin A knockout (Chga-KO) miceReduced fat depot size, increased lipolysis and fatty acid oxidation, inhibited α-adrenergic signaling, improved leptin sensitivity. nih.govcore.ac.ukfrontiersin.org
Diet-induced obese miceImproved peripheral leptin sensitivity. nih.gov
ob/ob miceEnhanced leptin-induced signaling in adipose tissue. nih.gov

Obesity-induced inflammation can lead to endoplasmic reticulum (ER) stress, which is linked to insulin resistance. Catestatin has been shown to alleviate ER stress in animal models of obesity. nih.govresearchgate.net In diet-induced obese mice, treatment with catestatin decreased the obesity-induced dilation of the ER in hepatocytes and macrophages. nih.govresearchgate.net

This was accompanied by a reduction in the phosphorylation of key markers of the unfolded protein response (UPR), a cellular stress response to ER stress. Specifically, catestatin decreased the phosphorylation of PERK, eIF2α, and IRE1α, and reduced the mRNA abundance of ATF6 and ATF4. nih.gov By attenuating ER stress, catestatin helps to restore cellular homeostasis and improve insulin sensitivity. nih.govresearchgate.net

The table below summarizes the effects of catestatin on the ER stress response.

Animal ModelKey FindingsReference(s)
Diet-induced obese (DIO) miceDecreased ER dilation in hepatocytes and macrophages, reduced phosphorylation of UPR signaling molecules (PERK, eIF2α, IRE1α), decreased mRNA levels of ATF6 and ATF4. nih.govresearchgate.net

Central Nervous System Effects and Neurophysiological Integration

Catestatin also exerts significant effects within the central nervous system (CNS), where it is involved in the regulation of cardiovascular function and other neurophysiological processes.

In anesthetized, vagotomized rats, microinjection of catestatin into specific regions of the brainstem medulla oblongata, a key site for blood pressure control, revealed its complex role in cardiorespiratory regulation. nih.govfrontiersin.org When injected into the caudal ventrolateral medulla (CVLM), catestatin produced a sympathoinhibitory effect, leading to a decrease in basal arterial pressure, sympathetic nerve activity, and heart rate. nih.govnih.gov Conversely, when microinjected into the rostral ventrolateral medulla (RVLM), catestatin had a sympathoexcitatory effect, increasing blood pressure and sympathetic nerve activity. nih.govfrontiersin.org

Furthermore, continuous infusion of catestatin into the central amygdalar nucleus (CeA) of spontaneously hypertensive rats (SHRs) resulted in a significant decrease in blood pressure. nih.gov These findings highlight the region-specific actions of catestatin within the CNS and its importance in the central regulation of cardiovascular homeostasis. nih.govnih.govfrontiersin.org

The table below provides an overview of the central nervous system effects of catestatin in animal models.

Animal ModelBrain RegionEffects of Catestatin AdministrationReference(s)
Urethane-anesthetized ratsCaudal Ventrolateral Medulla (CVLM)Decreased arterial pressure, sympathetic nerve activity, and heart rate. nih.govnih.gov
Urethane-anesthetized ratsRostral Ventrolateral Medulla (RVLM)Increased arterial pressure and sympathetic nerve activity. nih.govfrontiersin.org
Spontaneously Hypertensive Rats (SHRs)Central Amygdalar Nucleus (CeA)Decreased blood pressure. nih.gov

Receptor Interactions and Intracellular Signaling Pathways of Catestatin

Characterization of Nicotinic Acetylcholine (B1216132) Receptor Subunit Interactions

The primary and most well-characterized receptor target for catestatin (B549398) is the neuronal nicotinic acetylcholine receptor (nAChR). ahajournals.orgoup.comnih.gov Catestatin acts as a potent, non-competitive antagonist of this receptor, which is crucial for catecholamine release from chromaffin cells and sympathetic neurons. oup.comnih.govnih.gov This inhibitory action forms the basis of catestatin's role as a "physiological brake" on the sympathetic nervous system. ahajournals.orgbiologists.com

Research indicates that catestatin interacts with various subunits of the nAChR, including α, β, δ, and γ subunits. frontiersin.orgnih.gov It is suggested to have a high-affinity binding site on the β subunit near the membrane surface. frontiersin.orgnih.gov This interaction blocks the influx of sodium ions (Na+) through the receptor channel, thereby preventing membrane depolarization. frontiersin.orgoup.comnih.gov Consequently, the activation of voltage-gated calcium channels is inhibited, leading to a reduction in calcium ion (Ca2+) influx and subsequent suppression of catecholamine exocytosis. frontiersin.orgnih.govnih.gov

Studies using electrophysiological techniques have demonstrated that catestatin causes a fast and reversible blockade of acetylcholine-evoked currents in cells expressing different nAChR subtypes. nih.gov The blockade is non-competitive, meaning that increasing the concentration of the agonist (acetylcholine or nicotine) cannot overcome the inhibitory effect of catestatin. oup.combiologists.com Furthermore, the inhibitory effect of catestatin on nAChRs is specific, as it does not block catecholamine release induced by secretagogues that bypass the nAChR, such as high potassium concentrations, calcium ionophores, or activators of other receptor types like P2x purinergic receptors and PACAP type 1 G-protein coupled receptors. oup.comnih.gov

Table 1: Interaction of Bovine Catestatin with Nicotinic Acetylcholine Receptor Subunits

Interacting SubunitsMechanism of ActionFunctional OutcomeSupporting Evidence
α, β, δ, γNon-competitive antagonism, with a high-affinity binding site suggested on the β subunit. frontiersin.orgnih.govInhibition of Na+ influx and subsequent membrane depolarization. frontiersin.orgoup.comElectrophysiological studies and catecholamine release assays. nih.govnih.gov
α3β4Voltage-dependent and use-dependent blockade of ACh-evoked currents. nih.govReduced Ca2+ influx and inhibition of transmitter release. nih.govbiologists.comStudies on human α3β4 nAChR expressed in oocytes. biologists.com

Engagement of G-Protein Coupled Receptors (GPCRs)

In addition to nAChRs, catestatin also interacts with G-protein coupled receptors (GPCRs) to mediate some of its effects. frontiersin.orgmdpi.com For instance, catestatin-mediated mast cell activation, leading to histamine (B1213489) release, is triggered by heterotrimeric G-proteins. oup.comoup.com This signaling pathway is distinct from its action on nAChRs and involves G-proteins, phospholipase C, and the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway. oup.comfrontiersin.org The inhibition of catestatin-induced effects by pertussis toxin suggests the involvement of Gi/o proteins in certain signaling cascades. nih.govgoogle.combiologists.com

Catestatin's interaction with β2-adrenergic receptors (β2-ARs), a class of GPCRs, is implicated in its cardiosuppressive effects. oup.commdpi.comresearchgate.net The negative inotropic and lusitropic effects of catestatin are abolished by the inhibition of β2-adrenergic receptors and Gi/o proteins, indicating a signaling pathway that involves these components. oup.comresearchgate.net It is proposed that catestatin can activate β2-receptors, leading to downstream signaling events. mdpi.comresearchgate.net

Activation of Tyrosine Kinase Pathways

Evidence suggests that catestatin can activate tyrosine kinase pathways to exert some of its biological functions. mdpi.comnih.gov In human monocytes, catestatin-induced chemotaxis is mediated, in part, through a tyrosine kinase receptor. nih.govnih.gov The specific receptor tyrosine kinase involved has been linked to the receptor for sphingosine (B13886) 1-phosphate. nih.govnih.gov

Furthermore, the activation of the non-receptor tyrosine kinase c-Src is another mechanism through which catestatin signals. mdpi.com Catestatin has been shown to increase the expression of c-Src protein, which can then participate in downstream signaling cascades, including the activation of STAT3 and the MAPK pathway. mdpi.com This suggests an indirect modulation of tyrosine kinase activity by catestatin.

Downstream Intracellular Signaling Cascades

The binding of catestatin to its receptors initiates a variety of downstream intracellular signaling cascades that ultimately determine the cellular response. These pathways often involve a complex interplay of kinases, second messengers, and effector proteins.

Phosphoinositide 3-Kinase (PI3K)/Akt Pathway Activation

The phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical signaling cascade activated by catestatin in various cell types. creative-peptides.commdpi.complos.org This pathway is involved in a wide range of cellular processes, including cell survival, proliferation, and metabolism. mdpi.com Catestatin has been shown to stimulate the PI3K/Akt pathway, leading to the phosphorylation and activation of Akt (also known as protein kinase B). mdpi.comnih.govbiorxiv.org

In endothelial cells, the anti-adrenergic action of catestatin is dependent on the endothelial PI3K-Akt-eNOS pathway. researchgate.netnih.govpsu.edu Catestatin induces a wortmannin-sensitive increase in Akt phosphorylation, indicating the involvement of PI3K. plos.orgresearchgate.net This activation of the PI3K/Akt pathway is crucial for catestatin-induced nitric oxide (NO) production. mdpi.comresearchgate.net Furthermore, catestatin can promote cell survival and inhibit apoptosis by activating the PI3K/Akt pathway, which can lead to the phosphorylation and inactivation of pro-apoptotic proteins like GSK3β. mdpi.comresearchgate.netplos.org

Mitogen-Activated Protein Kinase (MAPK) and Extracellular Signal-Regulated Kinase (ERK) Pathways

The mitogen-activated protein kinase (MAPK) pathways, including the extracellular signal-regulated kinase (ERK) cascade, are key signaling routes modulated by catestatin. oup.comnih.govnih.gov Activation of the MAPK/ERK pathway is involved in catestatin-induced effects such as cell proliferation, migration, and inflammation. mdpi.comoup.comahajournals.org

In endothelial cells, catestatin induces the phosphorylation of ERK, and the inhibition of this pathway blocks catestatin-induced cell proliferation and migration. nih.govahajournals.org Similarly, in mast cells, catestatin enhances the phosphorylation of ERK and JNK, and the inhibition of ERK signaling significantly reduces catestatin-stimulated cytokine and chemokine production. nih.gov The activation of the MAPK pathway by catestatin can also be linked to its interaction with G-protein coupled receptors and subsequent activation of phospholipase C. oup.comfrontiersin.org In some contexts, catestatin's effects on the MAPK pathway are mediated by the release of other growth factors, such as basic fibroblast growth factor (bFGF). ahajournals.org

Nitric Oxide (NO) and Cyclic Guanosine (B1672433) Monophosphate (cGMP) Dependent Signaling

A significant downstream signaling mechanism of catestatin involves the production of nitric oxide (NO) and the subsequent activation of the cyclic guanosine monophosphate (cGMP) pathway. ahajournals.orgresearchgate.netnih.gov This pathway is particularly important for the cardiovascular effects of catestatin, including vasodilation and cardiosuppression. ahajournals.orggoogle.comresearchgate.net

Catestatin stimulates the release of NO from endothelial cells through the activation of endothelial nitric oxide synthase (eNOS). frontiersin.orgnih.govresearchgate.net This activation of eNOS is often dependent on the upstream activation of the PI3K/Akt pathway. mdpi.comresearchgate.netnih.gov The released NO then diffuses to adjacent smooth muscle cells, where it activates soluble guanylate cyclase, leading to an increase in intracellular cGMP levels. nih.gov Elevated cGMP, in turn, activates protein kinase G (PKG), which mediates the downstream effects of NO, such as relaxation of blood vessels. nih.gov The cardiosuppressive actions of catestatin have also been shown to be mediated through a NOS-NO-cGMP-dependent mechanism. google.comnih.gov

Table 2: Key Downstream Signaling Pathways of Bovine Catestatin

PathwayKey MediatorsCellular/Physiological EffectsSupporting Evidence
PI3K/AktPI3K, Akt, GSK3βCell survival, anti-apoptosis, NO production, regulation of metabolism. mdpi.complos.orgbiorxiv.orgWestern blotting for phosphorylated Akt and GSK3β, use of PI3K inhibitors (wortmannin). plos.orgresearchgate.net
MAPK/ERKRas, Raf, MEK, ERK, JNKCell proliferation, migration, inflammation, cytokine release. mdpi.comnih.govnih.govWestern blotting for phosphorylated ERK and JNK, use of MAPK inhibitors. nih.govnih.gov
NO/cGMPeNOS, NO, guanylate cyclase, cGMP, PKGVasodilation, cardiosuppression, anti-adrenergic effects. ahajournals.orgresearchgate.netnih.govMeasurement of NO production, use of NOS and guanylate cyclase inhibitors. researchgate.netnih.gov

Involvement of Phospholipase C (PLC) and Intracellular Calcium Mobilization

The activation of Phospholipase C (PLC) is a critical step in the signaling cascade of many cellular processes, leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). nih.gov IP3, in turn, triggers the release of calcium from intracellular stores, a fundamental event in cellular signaling. nih.gov

Catestatin's influence on intracellular calcium levels is complex and appears to be cell-type specific. In human neutrophils, both bovine and human catestatin induce a rapid, concentration-dependent increase in intracellular calcium, but only when extracellular calcium is present. plos.org This suggests that catestatin does not mobilize calcium from internal stores in these cells but rather facilitates calcium entry from the extracellular space. plos.org This influx is mediated by store-operated channels (SOCs) and is dependent on a calmodulin-regulated calcium-independent phospholipase A2 (iPLA2) pathway. plos.org

In contrast, within chromaffin cells, the primary action of catestatin is to inhibit the influx of calcium that is typically stimulated by nicotinic acetylcholine receptors (nAChRs). frontiersin.org By binding to nAChRs, catestatin blocks the initial influx of sodium ions, which in turn prevents the membrane depolarization necessary to open voltage-gated calcium channels. frontiersin.orgoup.com This blockade of calcium entry is a key mechanism behind catestatin's inhibition of catecholamine release. frontiersin.org

Furthermore, in human keratinocytes, the migratory and proliferative effects of catestatin are mediated through a pathway that involves G-proteins and Phospholipase C. researchgate.net This indicates that in these cells, catestatin does engage the PLC signaling cascade, likely leading to subsequent intracellular calcium mobilization, which is a known regulator of cell migration and proliferation. researchgate.net

The table below summarizes the key findings regarding catestatin's interaction with PLC and calcium signaling in different cell types.

Cell TypeEffect of Catestatin on Intracellular CalciumInvolved Signaling MoleculesReference
Human NeutrophilsInduces influx of extracellular calciumStore-operated channels (SOCs), Calmodulin-regulated iPLA2 plos.org
Chromaffin CellsInhibits nicotine-stimulated calcium influxNicotinic acetylcholine receptors (nAChRs) frontiersin.org
Human KeratinocytesMediates migration and proliferation via PLCG-proteins, Phospholipase C researchgate.net

This table provides an interactive summary of research findings on catestatin's role in PLC and calcium signaling.

Role of Sphingosine 1-Phosphate

Sphingosine-1-phosphate (S1P) is a bioactive lipid molecule that acts as a signaling molecule in a wide array of cellular processes, including cell migration, proliferation, and inflammation, by binding to its specific G protein-coupled receptors. nih.gov

Research has indicated that the chemotactic effect of catestatin on human monocytes is mediated through a signaling pathway that involves sphingosine 1-phosphate. nih.gov In this context, catestatin acts through a G-protein-coupled receptor and tyrosine kinase, with S1P being a crucial downstream mediator. nih.gov This highlights a novel mechanism by which catestatin can influence immune cell trafficking and function.

Sphingolipids, including S1P, are integral components of cell membranes and are derived from ceramide. frontiersin.org The production of ceramide can be elevated in conditions such as obesity. frontiersin.org Ceramide is then converted to sphingosine, which is subsequently phosphorylated to form S1P. frontiersin.org The involvement of S1P in catestatin's signaling pathway in monocytes suggests a potential link between catestatin's actions and lipid-mediated signaling pathways that are also implicated in metabolic and inflammatory conditions. nih.govfrontiersin.org

Cell TypeRole of Sphingosine 1-Phosphate in Catestatin SignalingAssociated Receptors/EnzymesReference
Human MonocytesMediates catestatin-induced chemotaxisG-protein-coupled receptor, Tyrosine kinase nih.gov

This interactive table summarizes the role of Sphingosine 1-Phosphate in the signaling pathways of catestatin.

Modulation of Reactive Oxygen Species and Lipid Peroxidation

Reactive oxygen species (ROS) are highly reactive molecules that can cause damage to cells through processes like lipid peroxidation. preprints.org However, they also play roles as signaling molecules in various cellular pathways.

Unpublished observations have suggested that catestatin may regulate blood pressure by increasing reactive oxygen species and lipid peroxidation, alongside depleting nitric oxide. nih.govnih.gov This finding presents a complex and somewhat counterintuitive role for catestatin, as elevated ROS are often associated with pathological conditions like hypertension. preprints.org

Conversely, other research has highlighted the antioxidant properties of catestatin. Studies have shown that a human catestatin peptide can scavenge free radicals, chelate metal ions, and inhibit lipid peroxidation in vitro. researchgate.net This peptide also demonstrated a protective effect against H2O2-induced DNA damage. researchgate.net These findings suggest that catestatin may have a dual role, acting as a pro-oxidant in some contexts and an antioxidant in others, depending on the physiological environment and the specific cell type involved. The antioxidant activity of catestatin could contribute to its protective effects in various tissues. researchgate.net

Study TypeEffect of Catestatin on ROS and Lipid PeroxidationContext/ObservationReference
Unpublished ObservationElevates reactive oxygen species and lipid peroxidationRegulation of blood pressure nih.govnih.gov
In vitro antioxidant assaysScavenges free radicals, inhibits lipid peroxidationProtective effect against oxidative damage researchgate.net

This interactive table outlines the modulatory effects of catestatin on reactive oxygen species and lipid peroxidation based on available research.

Genetic Factors and Evolutionary Conservation of Catestatin

Genetic Organization of the Chromogranin A (CHGA) Gene in Cattle and Other Livestock

The CHGA gene provides the blueprint for the catestatin (B549398) peptide. In cattle (Bos taurus), the gene's structure has been characterized through the analysis of genomic clones. The bovine CHGA gene is composed of eight exons, which delineate distinct structural and functional domains of the resulting protein. ahajournals.org

The initial five exons (1-5) encode the highly conserved N-terminal region of the protein, which includes the signal peptide and a disulfide-bonded loop. ahajournals.org Exon 6 represents a more variable domain and encodes for a different bioactive peptide, chromostatin. ahajournals.org The catestatin sequence itself is located within the C-terminal region of the CHGA protein. Specifically, Exon 7 encodes the peptide pancreastatin (B1591218) and the majority of the conserved C-terminal domain, with the remainder of this domain found on exon 8. ahajournals.org The bovine catestatin peptide corresponds to residues 344-364 of the full Chromogranin A protein. nih.gov

For comparison, the human CHGA gene is located on chromosome 14 (locus 14q32) and also consists of 8 exons that produce a 457-amino acid protein after the signal peptide is removed. researchgate.netensembl.org The fundamental genomic organization is broadly conserved, highlighting its essential role. While detailed structural analyses for the CHGA gene in other livestock such as sheep and goats are less prevalent in the literature, broader genomic studies confirm the presence and importance of the gene across these species. frontiersin.orgresearchgate.net For instance, research in Indian cattle (Bos indicus) and buffalo (Bubalus bubalis) has focused on identifying genetic polymorphisms within the CHGA gene, underscoring its relevance in livestock health and disease. researchgate.net

Table 1: Comparative Organization of the Chromogranin A (CHGA) Gene

FeatureBovine (Cattle)Human
Gene Locus Not specified in resultsChromosome 14q32 researchgate.net
Exons 8 ahajournals.org8 researchgate.netensembl.org
Encoded Domains - Exons 1-5: Signal peptide, N-terminal domain ahajournals.org- Exon 6: Chromostatin ahajournals.org- Exon 7: Pancreastatin, C-terminal domain ahajournals.org- Exon 8: Remainder of C-terminal domain ahajournals.org- Encodes peptides including Vasostatin-I and Catestatin researchgate.net
Catestatin Position Residues 344-364 of mature CHGA nih.govResidues 352-372 of mature CHGA nih.govnih.gov

Comparative Genomics and Evolutionary Conservation of Catestatin Peptide Sequence Across Animal Species

The catestatin peptide sequence exhibits a remarkable degree of conservation across the evolutionary ladder, particularly within mammals, indicating a strong selective pressure to maintain its crucial functions. Sequence alignment studies across 53 mammalian species from eight different orders have revealed that the peptide is highly conserved. researchgate.netmdpi.com

Key findings on its conservation include:

High Homology: The catestatin sequence shows over 80% homology in 52 of 53 mammalian species studied, with the homology between primates and the platypus being over 58%. researchgate.net In another analysis, 90% of species showed over 90% conservation. mdpi.com

Conserved Amino Acids: Certain amino acids are critical for the peptide's structural framework and function. Notably, five hydrophobic amino acids (M3, L5, F7, F14, and G18 in human sequence) show 100% conservation across mammalian species, which is vital for maintaining its structure. researchgate.netmdpi.com Many other residues, including S2, K4, S6, R8, R10, R15, P17, Q20, and L21, are 90-96% conserved. mdpi.com The glycine (B1666218) residue at position 13 of the 21-amino acid peptide is considered invariant across species. oup.com

Variable Regions: While the core structure is maintained, some charged residues show less conservation, which may be related to evolving interactions with different molecular partners in various species. researchgate.net The central part of the larger Chromogranin A protein is also less conserved compared to the N- and C-terminal domains where catestatin resides. easpublisher.com

This strong conservation underscores a shared, fundamental biological role for catestatin across a wide range of animal species, from rodents to cattle to humans.

Table 2: Catestatin Peptide Sequence Alignment in Select Species

SpeciesSequenceReference
Bovine R-S-M-R-L-S-F-R-A-R-G-Y-G-F-R-G-P-G-L-Q-L nih.govoup.com
Human S-S-M-K-L-S-F-R-A-R-G-Y-G-F-R-G-P-G-P-Q-L nih.gov
Rat S-S-M-K-L-S-F-R-A-R-G-Y-G-F-R-G-P-G-P-Q-L preprints.org

Advanced Methodologies and Animal Models in Catestatin Research

In Vitro Cellular Systems for Investigating Catestatin (B549398) Function

In vitro cellular systems provide a controlled environment to dissect the molecular mechanisms underlying catestatin's actions at the cellular level.

Pheochromocytoma (PC12) Cell Lines as Model Systems

The rat pheochromocytoma (PC12) cell line has been a cornerstone in catestatin research, offering a robust and reproducible model to study catecholamine secretion. nih.gov These cells, which share characteristics with adrenal chromaffin cells, have been pivotal in the initial discovery and characterization of catestatin's inhibitory effects.

Initial studies utilized PC12 cells to screen a library of synthetic peptides from bovine chromogranin A, leading to the identification of the 21-amino acid peptide, catestatin (bovine CgA344–364), as a potent inhibitor of nicotine-induced catecholamine secretion. nih.govnih.gov The dose-dependent inhibition of nicotine-stimulated catecholamine release by bovine catestatin in PC12 cells established an IC50 of approximately 200-250 nM. cloudfront.netoup.com

Further research with PC12 cells revealed that catestatin acts as a non-competitive antagonist of the neuronal nicotinic acetylcholine (B1216132) receptor (nAChR). cloudfront.netoup.com It effectively blocks nicotine-stimulated sodium and calcium ion influx, which are critical initial steps in the signaling cascade leading to catecholamine exocytosis. oup.com This specificity was demonstrated by the fact that catestatin did not inhibit catecholamine release when stimulated by agents that bypass the nAChR, such as high potassium concentrations or calcium ionophores. oup.comresearchgate.net

The PC12 cell model has also been instrumental in structure-function studies of catestatin, helping to identify the core amino acid sequence essential for its inhibitory activity. oup.com Additionally, these cells have been used to investigate the effects of naturally occurring human catestatin variants, revealing differences in their potency to inhibit catecholamine secretion. oup.com

Parameter Finding in PC12 Cells Reference
IC50 of Bovine Catestatin ~200-250 nM for inhibition of nicotine-induced catecholamine secretion cloudfront.netoup.com
Mechanism of Action Non-competitive antagonist of neuronal nicotinic acetylcholine receptors (nAChR) cloudfront.netoup.com
Effect on Ion Influx Blocks nicotine-stimulated 22Na+ and 45Ca2+ uptake oup.comoup.com
Specificity Inhibits nicotine-evoked secretion but not secretion stimulated by agents acting downstream of the nAChR oup.comresearchgate.net

Primary Cultures of Bovine Adrenal Chromaffin Cells

Primary cultures of bovine adrenal chromaffin cells have served as a crucial complementary model to PC12 cells, providing a more physiologically relevant system for studying catestatin's function. These primary cells, directly isolated from the adrenal medulla, retain many of the characteristics of their in vivo counterparts.

Furthermore, research on individual bovine chromaffin cells has allowed for a more detailed analysis of the effects of catestatin on intracellular calcium dynamics. These studies showed that catestatin reduces the peak amplitude and the total amount of calcium entering the cell upon nicotinic stimulation. cloudfront.net This direct evidence further supports the mechanism of catestatin acting at the level of the nAChR to dampen the cellular response to cholinergic stimuli. The use of primary bovine chromaffin cells has been essential in confirming that the actions of catestatin observed in a rat cell line are applicable to a different mammalian species, highlighting the conserved nature of this peptide's function. biologists.com

Parameter Finding in Bovine Adrenal Chromaffin Cells Reference
Inhibition of Catecholamine Release Bovine catestatin inhibits nicotine-induced norepinephrine (B1679862) release. cloudfront.netnih.gov
Effect on Intracellular Calcium Reduces the peak amplitude and area under the curve of nicotine-evoked intracellular calcium rise. cloudfront.net
Cross-Species Validation Confirmed the inhibitory effects of catestatin seen in rat PC12 cells. nih.govbiologists.com

Other Relevant Animal-Derived Cell Lines (e.g., Mast Cells, Endothelial Cells, Keratinocytes)

Beyond its well-established role in the neuroendocrine system, research has expanded to investigate the pleiotropic effects of catestatin using other animal-derived cell lines.

Mast Cells: In vitro studies have shown that catestatin can induce histamine (B1213489) release from mast cells, suggesting a role in inflammatory and allergic responses. ahajournals.org

Endothelial Cells: Catestatin has been found to exert several effects on endothelial cells, including promoting migration, proliferation, and capillary tube formation in vitro. ahajournals.org These angiogenic effects are reportedly mediated through G proteins and the mitogen-activated protein kinase (MAPK) pathway and involve the release of basic fibroblast growth factor (bFGF). ahajournals.org

Keratinocytes: While not as extensively studied as other cell types, the antimicrobial properties of catestatin suggest potential interactions with keratinocytes, which are key components of the skin's innate immune defense.

These studies using diverse cell lines indicate that catestatin's biological functions extend beyond the regulation of catecholamine secretion and encompass roles in inflammation, angiogenesis, and innate immunity.

Ex Vivo Organ Perfusion Models in Animal Physiology Research

Ex vivo organ perfusion models bridge the gap between in vitro cell culture and in vivo whole-animal studies. These models allow for the investigation of catestatin's effects on an intact organ in a controlled environment, preserving the local cellular architecture and paracrine signaling pathways.

The superfused rat adrenal gland has been a valuable ex vivo model for studying catestatin. This preparation has been used to confirm the in vitro findings that catestatin inhibits nicotine-stimulated catecholamine release. nih.gov By perfusing the adrenal gland with a solution containing nicotine (B1678760) with or without catestatin, researchers can directly measure the amount of catecholamines released from the adrenal medulla. These experiments have provided further evidence for catestatin's role as a local, negative feedback regulator of catecholamine secretion.

In Vivo Animal Models for Systemic and Phenotypic Analysis

In vivo animal models are indispensable for understanding the systemic and physiological consequences of catestatin's actions. These models allow for the investigation of complex phenotypes that cannot be replicated in vitro or ex vivo.

Genetically Engineered Animal Models (e.g., Chromogranin A Knockout Mice)

The development of genetically engineered animal models, particularly the chromogranin A (Chga) knockout mouse, has been a significant breakthrough in catestatin research. Since catestatin is a fragment of Chga, these knockout mice lack endogenous catestatin.

Rodent and Other Small Animal Models

Rodent models, particularly mice and rats, have been instrumental in elucidating the physiological roles of catestatin (CST). These small animal models offer significant advantages, including cost-effectiveness, a short reproductive cycle, and the feasibility of genetic manipulation, which allows for targeted investigations into the function of the Chromogranin A (CHGA) gene and its derived peptide, catestatin. nih.gov

Key Research Findings from Rodent Models:

Hypertension and Cardiovascular Function:

CHGA Knockout (KO) Mice: The generation of mice with a systemic deletion of the Chga gene (chga−/−) has been a pivotal development. oup.com These mice exhibit significantly elevated systolic and diastolic blood pressure compared to their wild-type (chga+/+) counterparts. oup.commdpi.com This hypertensive phenotype can be rescued by the administration of exogenous catestatin, demonstrating the peptide's direct role in blood pressure regulation. oup.commdpi.comnih.gov

Catestatin-KO (CST-KO) Mice: More specific mouse models with a knockout of only the catestatin-coding region of the Chga gene also display hypertension, left ventricular hypertrophy, and increased levels of proinflammatory cytokines and catecholamines. ahajournals.org These effects can be reversed by administering exogenous catestatin. ahajournals.org

Rat Models: In rats, intravenous injection of catestatin has been shown to decrease blood pressure responses following the activation of sympathetic outflow. oup.com Studies using spontaneously hypertensive rats (SHR) have shown that catestatin treatment can improve blunted Frank-Starling responses. nih.gov Furthermore, in a rat model of hypertension induced by deoxycorticosterone-acetate and salt, wild-type catestatin was significantly more effective than a common human variant (Gly364Ser) in lowering both systolic blood pressure and heart rate. nih.gov

Inflammation and Immune Response:

Catestatin has demonstrated anti-inflammatory effects in various mouse models, including those for colitis, atherosclerosis, and diabetes. frontiersin.org

In a mouse model of reactivated colitis, catestatin promoted the expression of anti-inflammatory genes in colon macrophages. frontiersin.org

In diet-induced obese mice, intraperitoneal injections of catestatin led to a decrease in pro-inflammatory gene expression and an increase in anti-inflammatory gene expression in Kupffer cells and monocyte-derived macrophages. frontiersin.org

Metabolic Regulation:

Chga-KO mice, which are deficient in catestatin, display increased adiposity. nih.gov

Treatment of these KO mice with catestatin resulted in a reduction in the size of fat depots, an increase in lipolysis, and enhanced fatty acid oxidation. nih.gov

Catestatin administration in Chga-KO mice also led to decreased plasma triglyceride levels. frontiersin.org

Catecholamine Release:

In superfused rat adrenal glands, catestatin effectively blocked the release of catecholamines triggered by nicotine. oup.com

In vivo studies in mice have shown that catestatin pretreatment can block the nicotine-induced increase in circulating norepinephrine and epinephrine. oup.com

Interactive Data Table: Effects of Catestatin in Rodent Models

Model OrganismExperimental SetupKey FindingsReference
Mouse (chga-/-)Genetic knockout of Chromogranin AElevated blood pressure, rescued by catestatin administration. oup.commdpi.com
Mouse (CST-KO)Genetic knockout of the catestatin regionHypertension, cardiac hypertrophy, inflammation, reversed by catestatin. ahajournals.org
RatIntravenous catestatin injectionDiminished blood pressure response to sympathetic stimulation. oup.com
Rat (DOCA-salt induced hypertension)Administration of CST-WT vs. CST-SerCST-WT more effective at lowering blood pressure and heart rate. nih.gov
Mouse (colitis model)Catestatin treatmentPromotion of anti-inflammatory genes in colon macrophages. frontiersin.org
Mouse (diet-induced obesity)Intraperitoneal catestatin injectionsDecreased pro-inflammatory and increased anti-inflammatory gene expression. frontiersin.org
Mouse (chga-/-)Catestatin treatmentReduced fat depot size, increased lipolysis and fatty acid oxidation. nih.gov

Application in Large Animal Models (e.g., Cattle, Dogs) and Comparative Species (e.g., Fish, Frogs)

Research on catestatin has extended beyond rodents to include larger animal models and comparative species, providing a broader understanding of its physiological and potential clinical relevance.

Cattle:

Bovine catestatin was one of the first to be characterized. nih.gov The concentration of Chromogranin A (CHGA) in bovine chromaffin granules is estimated to be around 4 mM, suggesting that the physiologically relevant concentrations of catestatin required to inhibit catecholamine secretion (IC50 of ~200–300 nM) are attainable in the local cellular environment. oup.com The primary structure of bovine CHGA was determined through the sequencing of its cDNA, revealing it to be a highly acidic protein. nih.gov

Dogs:

Studies in dogs have explored the potential of catestatin as a biomarker for various conditions.

Healthy Dogs: Normal ranges for plasma catestatin in healthy dogs accustomed to sampling procedures have been established (0.53–0.98 nmol/l). d-nb.info

Stress Biomarker: Catestatin is being investigated as a potential biomarker for stress in dogs. slu.se Salivary catestatin may be a useful indicator of psychological stress. slu.se

Disease States:

In dogs with pyometra, plasma catestatin concentrations were found to be significantly lower (mean 1.01 nmol/L) compared to healthy bitches (mean 1.66 nmol/L). cabidigitallibrary.orgvin.com

In dogs with myxomatous mitral valve disease, plasma catestatin concentration showed weak negative associations with the size of the left atrium and ventricle and weak positive associations with blood pressure. nih.govresearchgate.net

Comparative Species (Fish and Frogs):

Studies in non-mammalian vertebrates have provided evolutionary insights into the function of catestatin.

Fish (European eel): Bovine catestatin has been shown to modulate myocardial function in the eel heart, suggesting a conserved role in cardiac regulation. biologists.com It exerts a cardiosuppressive effect and can block the positive inotropic effect induced by adrenergic stimulation. biologists.com

Frogs: In the frog heart, catestatin also acts as a cardiosuppressive agent, inhibiting the effects of isoproterenol (B85558) and endothelin signaling. physiology.org

These studies across different animal species highlight the conserved nature of catestatin's function in cardiovascular regulation and its potential as a biomarker in veterinary medicine.

Advanced Biochemical and Molecular Techniques for Catestatin Analysis

The study of catestatin in animal models relies on a variety of sophisticated biochemical and molecular techniques for its detection and the analysis of its gene expression.

Quantitative Detection of Catestatin in Animal Biological Samples

Accurate quantification of catestatin in biological samples such as plasma, serum, and saliva is crucial for understanding its physiological and pathophysiological roles.

Radioimmunoassay (RIA): RIA has been a widely used method for measuring catestatin concentrations in animal plasma and saliva. d-nb.infoslu.senih.gov Specific RIAs have been developed and validated for use in dogs, targeting specific epitopes of the catestatin peptide (e.g., CgA 361–372). slu.sevin.com This technique has been employed to establish normal ranges in healthy dogs and to investigate changes in catestatin levels in response to stress and disease. d-nb.infocabidigitallibrary.orgvin.com

Enzyme-Linked Immunosorbent Assay (ELISA): Commercially available ELISA kits are also utilized for the quantitative detection of catestatin in various species. raybiotech.comtandfonline.commdpi.complos.org These kits are typically competition-based assays and offer good sensitivity and specificity. For instance, a human catestatin ELISA kit has been used in studies with a reported sensitivity of 0.06 ng/ml. tandfonline.com Another kit specifies a detection range of 0.1-1,000 ng/ml with a sensitivity of 0.5 ng/ml. raybiotech.com

Interactive Data Table: Techniques for Quantitative Detection of Catestatin

TechniqueSample Type(s)SpeciesKey FeaturesReference
Radioimmunoassay (RIA)Plasma, SalivaDogValidated for canine samples, targets specific catestatin epitopes. d-nb.infoslu.senih.govvin.com
Enzyme-Linked Immunosorbent Assay (ELISA)Plasma, SerumHuman, Mouse, RatCommercially available kits, competition-based, high sensitivity. raybiotech.comtandfonline.commdpi.complos.org

Gene Expression Profiling of CHGA in Animal Tissues

Analyzing the expression of the CHGA gene provides insight into the synthesis of its precursor protein and, consequently, the potential for catestatin production.

In Situ Hybridization Histochemistry: This technique has been used to localize the cell populations that are actively synthesizing CHGA mRNA in bovine tissues. nih.gov In the bovine adrenal gland, CHGA mRNA was found to be abundant in the chromaffin cells of the medulla. nih.gov This method has also helped to show differential expression patterns of CHGA mRNA compared to other genes like those for enkephalin and phenylethanolamine N-methyltransferase within the adrenal medulla. nih.gov

Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR): qRT-PCR is a standard method for quantifying mRNA levels of CHGA in various animal tissues. This technique allows for the comparison of gene expression levels under different physiological or experimental conditions. For example, it has been used to study the regulation of CHGA expression in the pituitary of sheep in response to different photoperiods, linking it to seasonal reproduction. mdpi.com In colitic mice, qRT-PCR was used to quantify the mRNA levels of inflammatory markers in response to catestatin treatment. mdpi.com

Genome-Wide Transcriptome Profiling (Microarray/RNA-Seq): High-throughput methods like microarrays and RNA sequencing have been employed to assess global gene expression changes in Chga knockout mice. nih.gov These studies have provided comprehensive insights into the biochemical pathways affected by the absence of CHGA and its derived peptides, identifying alterations in pathways related to insulin (B600854) sensitivity and cholesterol biosynthesis in the adrenal gland and liver. nih.gov

These advanced techniques are essential for continuing to unravel the complex biology of catestatin and its precursor, Chromogranin A, in various animal models.

Future Avenues and Translational Research in Animal Health and Production

Unraveling Novel Receptors and Binding Partners in Specific Animal Tissues

A critical avenue for future research lies in the definitive identification and characterization of catestatin's receptors and binding partners in various bovine tissues. While the nicotinic acetylcholine (B1216132) receptor (nAChR) is a known target for catestatin's inhibitory action on catecholamine release, the full spectrum of its molecular interactions remains to be elucidated. frontiersin.org Understanding these interactions is fundamental to deciphering the precise mechanisms by which catestatin (B549398) exerts its diverse physiological effects.

Research has indicated that the cationic properties of catestatin may facilitate its interaction with membrane heparan sulfate (B86663) proteoglycans, potentially triggering caveolae-dependent endocytosis in bovine aortic endothelial cells. researchgate.net Further investigation is warranted to confirm these findings and to explore other potential binding partners in tissues relevant to cattle health, such as the adrenal medulla, heart, immune cells, and reproductive organs. The expression of chromogranin A, the precursor to catestatin, in the germinal epithelium and Leydig cells of bovine testis suggests a potential role for catestatin in male reproductive physiology, making the identification of its binding partners in these tissues particularly significant. nih.gov

Table 1: Potential Research Directions for Catestatin Receptor Identification in Cattle

Research AreaTissue of InterestPotential TechniquesExpected Outcome
Receptor IdentificationAdrenal Medulla, Heart, Testis, Immune CellsAffinity Chromatography, Co-immunoprecipitation, Yeast Two-Hybrid ScreeningIdentification of novel protein receptors and binding partners for catestatin.
Binding KineticsIsolated Cell MembranesSurface Plasmon Resonance (SPR), Radioligand Binding AssaysDetermination of binding affinity and specificity of catestatin to its receptors.
Receptor LocalizationBovine Tissue SectionsImmunohistochemistry, In situ HybridizationMapping the distribution of catestatin receptors in various tissues.

Delineating Comprehensive Regulatory Networks and Cross-Talk with Other Peptides

Catestatin does not function in isolation; its physiological effects are likely integrated within complex regulatory networks involving cross-talk with other signaling molecules. Future studies should aim to unravel these intricate connections to gain a holistic understanding of catestatin's role in bovine physiology.

The interplay between catestatin and the broader family of chromogranin A-derived peptides, such as vasostatin and pancreastatin (B1591218), is an area ripe for exploration. semanticscholar.orgfrontiersin.org These peptides are co-released and may exert synergistic, antagonistic, or complementary effects. Investigating how the processing of chromogranin A and the subsequent release of these peptides are regulated in different physiological states in cattle will be crucial. nih.gov

Furthermore, the interaction of catestatin with key hormonal axes, including the hypothalamic-pituitary-adrenal (HPA) axis and the hypothalamic-pituitary-gonadal (HPG) axis, warrants detailed investigation. partners-in-reproduction.com Given catestatin's role in modulating the stress response, understanding its influence on cortisol and reproductive hormone dynamics is of particular importance for animal welfare and productivity. frontiersin.org

Investigating Catestatin's Role in Animal Physiology and Pathophysiology

While direct research on catestatin's impact on bovine reproduction is limited, the presence of its precursor, chromogranin A, in testicular tissues provides a compelling basis for future investigation. nih.gov Studies have shown chromogranin A expression in the germinal epithelium at various stages of differentiation and in Leydig cells, suggesting a potential local regulatory role in spermatogenesis. nih.gov Future research should explore whether catestatin is locally produced in the testis and its direct effects on sperm function and steroidogenesis.

The influence of stress on reproductive efficiency in cattle is well-documented, with elevated stress levels negatively impacting fertility. wisc.edu Given catestatin's established role in mitigating the stress response by inhibiting catecholamine release, it is plausible that it indirectly supports reproductive health by buffering the detrimental effects of stress. frontiersin.org Further studies are needed to investigate the correlation between circulating catestatin levels and fertility parameters in dairy and beef cattle, particularly in high-stress production environments.

Uterine health is another critical factor for successful reproduction in cattle. nih.gov Postpartum uterine diseases like metritis and endometritis are significant causes of infertility. ufl.edu Catestatin's known anti-inflammatory and antimicrobial properties suggest a potential protective role in the uterine environment. frontiersin.org Research into the expression of catestatin and its receptors in the bovine uterus and its potential to modulate the local immune response to pathogens could open new avenues for preventing or treating uterine infections.

The measurement of stress in livestock is crucial for ensuring animal welfare and optimizing production. Traditional stress biomarkers, such as cortisol, can be influenced by various factors and may not always provide a complete picture. Catestatin, being a direct inhibitor of the sympathetic nervous system's response to stress, presents a promising candidate as a more specific and stable biomarker of stress in cattle and other animals. frontiersin.org

Future research should focus on validating plasma and salivary catestatin levels as reliable indicators of both acute and chronic stress in various livestock species. This would involve correlating catestatin concentrations with established physiological and behavioral measures of stress in response to common agricultural stressors such as transportation, handling, and social mixing.

Table 2: Potential Applications of Catestatin as a Stress Biomarker in Animals

Animal GroupPotential ApplicationResearch Focus
Dairy CattleMonitoring welfare in high-production systems.Correlation of catestatin levels with lameness, metabolic stress, and housing conditions.
Beef CattleAssessing stress during transport and at the feedlot.Changes in catestatin levels pre- and post-transportation and during adaptation to new environments.
Companion AnimalsEvaluating anxiety and stress-related disorders.Comparison of catestatin levels in animals with and without behavioral problems.

Catestatin and its derived peptides, such as cateslytin, have demonstrated direct antimicrobial activity against a range of pathogens, including bacteria and fungi. nih.gov This intrinsic host defense function positions catestatin as a key player in the innate immune system of production animals.

Future research should investigate the in vivo efficacy of catestatin in protecting against common and economically important infectious diseases in cattle, such as mastitis, bovine respiratory disease, and neonatal calf diarrhea. Studies could explore the expression of catestatin in response to infection and whether supplementation with catestatin or its analogues could enhance disease resistance.

The immunomodulatory properties of catestatin also warrant further exploration. frontiersin.org Its ability to influence the function of immune cells, such as neutrophils and macrophages, suggests it could play a role in orchestrating the inflammatory response to infection. frontiersin.org Delineating these effects could lead to novel strategies for modulating the immune system to improve disease outcomes in livestock.

Metabolic health is a major concern in modern dairy cattle, with conditions like ketosis and fatty liver disease impacting productivity and welfare. nih.gov Research in other species has indicated that catestatin is involved in metabolic homeostasis, including the regulation of glucose and lipid metabolism. frontiersin.org Studies in murine models have shown that catestatin can improve insulin (B600854) sensitivity and reduce obesity. nih.gov

Future translational research should investigate the role of catestatin in the metabolic adaptations of high-producing dairy cows, particularly during the transition period when they are most vulnerable to metabolic disorders. Exploring the potential of catestatin as a biomarker for metabolic stress or as a therapeutic agent to improve metabolic health could have significant economic and welfare benefits for the dairy industry.

Development of Catestatin-Based Biologics or Modulators for Veterinary Therapeutics

The pleiotropic nature of bovine Catestatin (bCST), a peptide derived from Chromogranin A (CgA), presents significant opportunities for the development of novel veterinary therapeutics. mdpi.comfrontiersin.org Research has increasingly focused on harnessing its inherent biological activities, particularly its antimicrobial and immunomodulatory functions, to create new biologics or modulators for animal health. frontiersin.orgmdpi.com

The primary focus for therapeutic development has been on Catestatin's potent antimicrobial properties. nih.gov A fragment of the bovine peptide, specifically the N-terminal 15 amino acids known as cateslytin (bCST₁₋₁₅), demonstrates significant antibacterial, antifungal, and anti-yeast effects without causing hemolysis. mdpi.comnih.gov This makes it a promising candidate for treating infections in livestock. Further research has led to the synthesis of a D-isomer of cateslytin (D-bCST₁₋₁₅), where the naturally occurring L-amino acids are replaced by their D-counterparts. mdpi.comnih.gov This modification has been shown to confer several therapeutic advantages:

Enhanced Efficacy: The D-isomer exhibits more effective antimicrobial action against a variety of bacterial strains compared to its natural L-form. nih.gov

Increased Stability: D-bCST₁₋₁₅ is more resistant to degradation by bacterial proteases, potentially leading to a longer duration of action in a clinical setting. nih.gov

Synergistic Effects: The D-isomer can potentiate the effects of conventional antibiotics such as cefotaxime, amoxicillin, and methicillin, suggesting its use in combination therapies to combat resistant infections. nih.gov

Low Resistance Potential: Studies indicate that D-bCST₁₋₁₅ does not readily trigger bacterial resistance, a critical advantage in an era of growing antibiotic resistance. nih.gov

Beyond direct antimicrobial action, Catestatin's ability to modulate the immune system is a key area for therapeutic exploration. frontiersin.org It can influence immune homeostasis and has anti-inflammatory effects. frontiersin.org For instance, Catestatin can shift macrophage differentiation from a pro-inflammatory to an anti-inflammatory phenotype, which could be beneficial in managing inflammatory conditions in livestock. frontiersin.org These immunomodulatory properties, combined with its direct antimicrobial effects, position Catestatin-based biologics as potential treatments for complex diseases involving both infection and inflammation. frontiersin.orgnih.gov

Translational research in this area aims to move these findings from laboratory models to practical applications in veterinary medicine. nih.gov The development of Catestatin-based therapeutics could offer new strategies to combat economically significant diseases in cattle, such as mastitis or respiratory infections, particularly those caused by multidrug-resistant pathogens, often referred to as "superbugs". mdpi.comnih.gov

Table 1: Investigated Properties of Catestatin Derivatives for Veterinary Therapeutics

Derivative Investigated Property Finding Potential Veterinary Application Citation
Cateslytin (bCST₁₋₁₅) Antimicrobial Activity Effective against bacteria, fungi, and yeasts without hemolytic effects. Treatment of microbial infections. mdpi.comnih.gov
D-bCST₁₋₁₅ (D-isomer) Enhanced Antimicrobial Efficacy More potent against various bacterial strains than the L-isomer. Broad-spectrum antimicrobial agent. mdpi.comnih.gov
D-bCST₁₋₁₅ (D-isomer) Resistance to Degradation More resistant to bacterial proteases. Improved stability and duration of action. nih.gov
D-bCST₁₋₁₅ (D-isomer) Antibiotic Synergy Potentiates the effects of cefotaxime, amoxicillin, and methicillin. Combination therapy for resistant infections. nih.gov
Catestatin (Full Peptide) Immunomodulation Can shift macrophages to an anti-inflammatory phenotype. Management of inflammatory conditions. frontiersin.org

Integration of Multi-Omics Approaches for Holistic Understanding in Animal Science

To fully realize the therapeutic and production-enhancing potential of Catestatin in cattle, a deeper, more integrated understanding of its biological roles is necessary. The integration of multi-omics approaches offers a powerful pathway to achieve this holistic view. nih.gov These methodologies, which include genomics, transcriptomics, proteomics, and metabolomics, provide a multilayered characterization of biological systems, moving beyond the study of single molecules to the analysis of entire networks. nih.govmdpi.com

In the context of Catestatin research in animal science, a multi-omics strategy could elucidate its complex mechanisms of action and its impact on cattle health and productivity. biovenic.com

Genomics: Genome-wide association studies (GWAS) can identify genetic variations (polymorphisms) within the Chromogranin A (CgA) gene that influence Catestatin levels or function. nih.gov As seen in human studies where variants like Gly364Ser affect autonomic activity, identifying similar variations in cattle could help select for animals with more robust stress responses or innate immunity. nih.gov This information is crucial for developing advanced breeding programs aimed at enhancing disease resistance and productivity. zoetis.com

Transcriptomics: By analyzing the entire set of RNA transcripts in a cell, transcriptomics can reveal how Catestatin influences gene expression in target tissues relevant to livestock health, such as the mammary gland, adrenal gland, or immune cells. This could uncover the downstream pathways that Catestatin regulates, providing insight into its anti-inflammatory, metabolic, and antimicrobial effects. biovenic.com

Proteomics: This approach allows for the large-scale study of proteins. In Catestatin research, proteomics can identify the full spectrum of peptides derived from the CgA precursor in cattle under different physiological conditions (e.g., stress, infection). It can also map the protein-protein interactions of Catestatin, helping to identify its receptors and signaling partners in bovine cells. mdpi.com

Metabolomics: By analyzing the complete set of metabolites, metabolomics can provide a functional readout of the physiological state of an animal. This can be used to understand how Catestatin influences metabolic homeostasis, such as its effects on glucose and lipid metabolism, which are critical for the health and efficiency of production animals. frontiersin.orgbiovenic.com

Integrating these diverse omics datasets provides a comprehensive picture of Catestatin's role, from the genetic blueprint to its ultimate functional impact on the animal's health. koreascience.kr For example, combining genomic data that identifies a specific CgA variant with metabolomic profiles could reveal how that genetic difference translates into altered stress responses or metabolic efficiency. This integrated knowledge is invaluable for precision livestock farming, enabling the development of targeted nutritional interventions or new therapeutic strategies. nih.gov Ultimately, using multi-omics to study Catestatin will accelerate the translation of basic biological discoveries into practical applications that improve animal welfare and the sustainability of livestock production. nih.govisaaa.org

Table 2: Application of Multi-Omics in Bovine Catestatin Research

Omics Field Objective Potential Application in Animal Science Citation
Genomics Identify polymorphisms in the Chromogranin A gene. Genetic selection for desirable traits like disease resistance and stress resilience. nih.govnih.gov
Transcriptomics Analyze Catestatin-induced changes in gene expression in target tissues. Uncover molecular pathways related to immunity, inflammation, and metabolism. biovenic.com
Proteomics Identify CgA-derived peptides and Catestatin's interacting proteins. Discover new bioactive peptides and understand signaling mechanisms. mdpi.com
Metabolomics Assess the impact of Catestatin on metabolic profiles. Optimize nutritional strategies and manage metabolic health in livestock. frontiersin.orgbiovenic.com

Q & A

Basic Research Questions

Q. What experimental models are optimal for studying Catestatin’s catecholamine release inhibitory effects in cattle?

  • Methodological Answer : Use ex vivo adrenal gland perfusion systems (e.g., superfused bovine adrenal chromaffin cells) to mimic physiological conditions. Measure catecholamine secretion via HPLC or LC-MS after nicotinic cholinergic stimulation. Include controls with co-transmitters like NPY to isolate Catestatin-specific effects .

Q. How can researchers ensure reproducibility when quantifying Catestatin levels in bovine plasma?

  • Methodological Answer : Standardize sample collection (e.g., anticoagulant use, storage at −80°C) and employ validated immunoassays (e.g., ELISA with anti-bovine Catestatin antibodies). Cross-validate with mass spectrometry to confirm peptide integrity. Report limits of detection and inter-assay variability .

Q. What statistical approaches are recommended for analyzing Catestatin’s dose-dependent effects on blood pressure in cattle?

  • Methodological Answer : Use linear mixed-effects models to account for inter-animal variability. Perform power analysis a priori to determine sample size, ensuring ≥80% power to detect systolic blood pressure (SBP) changes ≥10 mmHg. Adjust for covariates like age and baseline catecholamine levels .

Advanced Research Questions

Q. How can contradictory findings between in vitro and in vivo Catestatin effects be resolved?

  • Methodological Answer : Conduct parallel experiments in isolated chromaffin cells and whole-animal models. For in vivo discrepancies (e.g., histamine-mediated vasodilation in rats ), use receptor antagonists (e.g., hydroxyzine for H1) to isolate pathways. Validate via genetic models (e.g., CHGA knockout mice) to distinguish direct vs. indirect effects .

Q. What strategies mitigate confounding effects from co-released chromaffin granule components (e.g., ATP, NPY) when studying Catestatin?

  • Methodological Answer : Employ selective receptor blockers (e.g., NPY Y1 receptor antagonists) during nicotine stimulation assays. Use synthetic Catestatin analogs lacking conserved domains for NPY interaction. Validate specificity via CRISPR-edited chromaffin cells lacking NPY expression .

Q. How should researchers design studies to explore species-specific differences in Catestatin function (e.g., cattle vs. rodents)?

  • Methodological Answer : Perform comparative transcriptomics of CHGA processing enzymes (e.g., prohormone convertases) across species. Use cross-species peptide administration (e.g., bovine Catestatin in mice) and monitor hemodynamic responses. Include phylogenetic analysis of Catestatin sequence conservation .

Q. What ethical and technical considerations apply to long-term Catestatin infusion studies in large animals?

  • Methodological Answer : Obtain approval from institutional animal care committees (IACUC). Use osmotic pumps for sustained peptide delivery, ensuring sterility and stable release kinetics. Monitor renal/hepatic function weekly to assess toxicity. Include sham-operated controls to isolate treatment effects .

Data Contradiction & Interpretation

Q. How can researchers address inconsistencies in Catestatin’s role as a sympathoadrenal modulator vs. vasodilator?

  • Methodological Answer : Segment experimental protocols into acute (≤30 min) and chronic (≥7 days) phases. Measure real-time catecholamine release (microdialysis) and vascular resistance (pressure myography) concurrently. Use knockout models to dissect autonomic vs. peripheral mechanisms .

Q. What analytical frameworks reconcile low plasma Catestatin levels with its potent bioactivity?

  • Methodological Answer : Investigate tissue-specific synthesis (e.g., adrenal medulla, cardiac neurons) via in situ hybridization. Quantify local peptide concentrations using microsampling techniques. Model pharmacokinetics to estimate effective concentrations at target receptors .

Experimental Design Tables

Table 1 : Key Parameters for Catestatin Dose-Response Studies in Cattle

ParameterRecommendationRationale
Peptide Purity≥95% (HPLC-validated)Minimizes off-target effects
Administration RouteIntravenous (bolus or infusion)Ensures systemic bioavailability
Primary EndpointΔ SBP (mmHg) at 60 min post-injectionCaptures peak hypotensive response
Control PeptideCHGA141–160 (non-functional fragment)Validates specificity

Table 2 : Common Pitfalls in Catestatin Research

PitfallMitigation Strategy
Co-transmitter InterferenceUse receptor antagonists/knockout models
Species VariabilityCross-validate in ≥2 model organisms
Assay SensitivityPre-test with spiked recovery samples

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.